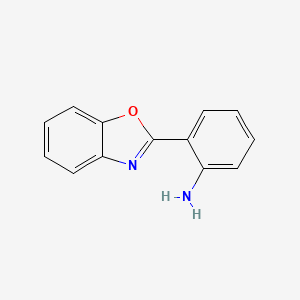

2-(1,3-Benzoxazol-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNRWJYTYFYUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404764 | |

| Record name | ortho-aminophenylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29483-74-7 | |

| Record name | 2-(2-Aminophenyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29483-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ortho-aminophenylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Studies of 2 1,3 Benzoxazol 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of a related compound, 3-(Benzo[d]oxazol-2-yl)aniline, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different protons are observed. The two protons of the amine group (-NH₂) appear as a singlet at 5.48 ppm. The aromatic protons exhibit a series of signals: a doublet at 6.79 ppm (J = 7.6 Hz), a triplet at 7.22 ppm (J = 7.7 Hz), a multiplet between 7.32-7.37 ppm, a singlet at 7.46 ppm, and a multiplet between 7.70-7.76 ppm. rsc.org These chemical shifts and coupling constants are instrumental in assigning the specific positions of the protons on the aromatic rings.

For a similar derivative, 4-(1,3-Benzoxazol-2-yl)-2-methylaniline, the aromatic protons are observed in the range of δ 7.2–7.7 ppm in its ¹H NMR spectrum. Another related structure, 5-(1,3-Benzoxazol-2-yl)-2-methylaniline, shows its benzoxazole (B165842) aromatic protons between δ 7.68–7.28 and the aniline (B41778) -NH₂ protons as a broad singlet at δ 6.95 in DMSO-d6.

Interactive Data Table: ¹H NMR Data for 2-(1,3-Benzoxazol-2-yl)aniline Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 3-(Benzo[d]oxazol-2-yl)aniline | CDCl₃ | 5.48 | s | -NH₂ |

| 6.79 | d | Aromatic H | ||

| 7.22 | t | Aromatic H | ||

| 7.32-7.37 | m | Aromatic H | ||

| 7.46 | s | Aromatic H | ||

| 7.70-7.76 | m | Aromatic H | ||

| 4-(1,3-Benzoxazol-2-yl)-2-methylaniline | - | 7.2-7.7 | - | Aromatic H |

| 5-(1,3-Benzoxazol-2-yl)-2-methylaniline | DMSO-d6 | 7.68-7.28 | - | Benzoxazole Aromatic H |

| 6.95 | br s | Aniline -NH₂ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum of 3-(Benzo[d]oxazol-2-yl)aniline in CDCl₃ reveals a series of peaks corresponding to the carbon atoms in the molecule. rsc.org The signals appear at δ (ppm): 110.5, 113.7, 117.8, 118.2, 119.9, 124.5, 125.0, 127.9, 129.9, 142.0, 146.9, 150.7, and 162.6. rsc.org Each peak represents a unique carbon environment within the aromatic and heterocyclic ring systems.

Interactive Data Table: ¹³C NMR Data for 3-(Benzo[d]oxazol-2-yl)aniline

| Chemical Shift (δ, ppm) |

| 110.5 |

| 113.7 |

| 117.8 |

| 118.2 |

| 119.9 |

| 124.5 |

| 125.0 |

| 127.9 |

| 129.9 |

| 142.0 |

| 146.9 |

| 150.7 |

| 162.6 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of benzoxazole derivatives, characteristic absorption bands are observed. For instance, N-(3-benzoxazol-2-yl-phenyl)-2-chloroacetamide, a related compound, displays a distinct band for the N-H stretch at 3439 cm⁻¹. olemiss.edu The aromatic C-H stretching vibrations typically appear around 3098 cm⁻¹, while the aliphatic C-H stretch is observed at 2946 cm⁻¹. olemiss.edu The C=O stretching of the amide group is found at 1673 cm⁻¹, and the C=N stretching of the oxazole (B20620) ring is seen at 1613 cm⁻¹. olemiss.edu The C-N stretching vibrations, characteristic of amine compounds, are typically found in the range of 1307-1271 cm⁻¹. researchgate.net

Interactive Data Table: IR Absorption Bands for Benzoxazole Derivatives

| Wavenumber (cm⁻¹) | Functional Group |

| 3439 | N-H Stretch |

| 3098 | Aromatic C-H Stretch |

| 2946 | Aliphatic C-H Stretch |

| 1673 | C=O Stretch (Amide) |

| 1613 | C=N Stretch (Oxazole) |

| 1307-1271 | C-N Stretch (Amine) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. The molecular weight of this compound is 210.24 g/mol . chemicalpoint.eu For a related compound, 5-(1,3-benzoxazol-2-yl)-2-methylaniline, high-resolution mass spectrometry (HRMS) showed an observed m/z of 225.1028 for the [M+H]⁺ ion, which is consistent with its calculated molecular weight. The fragmentation patterns observed in mass spectra can help to confirm the structure of the molecule. For instance, in other benzoxazole derivatives, fragmentation often involves the loss of specific substituents or cleavage of the benzoxazole ring. smolecule.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. Molecules with unsaturated groups, known as chromophores, absorb light in the UV-Vis region, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). tanta.edu.eg Benzoxazole derivatives are known to exhibit fluorescence and their electronic properties are influenced by the benzoxazole ring and any attached functional groups, such as an amine. smolecule.com The π-π* transitions are common in benzoxazole derivatives.

Thermal Analysis Techniques (e.g., TGA) for Material Behavior

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. This provides information about the thermal stability and decomposition of the material. For some benzoxazole derivatives, TGA has shown that the framework is stable up to 255 °C, after which weight loss is observed. researchgate.net Polymeric materials derived from 2-substituted 1,3-benzoxazines have also been shown to exhibit good thermal properties as determined by TGA. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the crystalline state of this compound has been elucidated through single-crystal X-ray diffraction studies. This powerful analytical technique provides definitive insights into the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid phase.

Detailed Research Findings

Research has revealed that this compound, also referred to in literature as 2-(2'-anilinyl)-1,3-benzoxazole, crystallizes in the triclinic system with the space group P-1. researchgate.net The asymmetric unit contains one molecule of the compound. The crystal structure analysis indicates that the molecule is distinctly non-planar. researchgate.net This non-planarity is a significant feature, arising from the rotational freedom around the C-C bond connecting the benzoxazole and aniline rings.

A key finding from the crystallographic analysis is the significant dihedral angle between the planes of the benzoxazole and the aniline rings. This angle has been determined to be 65.55°. researchgate.net This twisted conformation minimizes steric hindrance between the two aromatic systems.

The unit cell parameters for this compound have been determined as follows:

| Crystal Data | |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 8.7365(6) Å |

| b | 10.6009(7) Å |

| c | 12.0210(8) Å |

| α | 66.343(1)° |

| β | 79.566(1)° |

| γ | 83.150(1)° |

| Volume | 1001.6(1) ų |

| Z (Molecules per unit cell) | 2 |

| Dihedral Angle (Benzoxazole/Aniline) | 65.55° |

Table 1: Crystallographic data for this compound. researchgate.net

Computational and Theoretical Investigations of 2 1,3 Benzoxazol 2 Yl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 2-(1,3-benzoxazol-2-yl)aniline, these methods have been crucial in elucidating its electronic structure and predicting its reactivity.

Density Functional Theory (DFT) has been widely applied to investigate the electronic properties of this compound and its derivatives. These studies often utilize the B3LYP functional with various basis sets to calculate key quantum chemical parameters. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a central focus. The HOMO is typically localized on the aniline (B41778) ring, indicating its role as the primary electron-donating part of the molecule. Conversely, the LUMO is generally found on the benzoxazole (B165842) ring system, which acts as the electron-accepting region.

The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound derivatives, this gap has been calculated to understand their potential as anticancer agents. Global reactivity descriptors derived from these energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide further insights into the molecule's reactivity profile.

| Parameter | Value (a.u.) | Description |

| HOMO Energy | Varies by derivative | Highest Occupied Molecular Orbital energy; indicates electron-donating ability. |

| LUMO Energy | Varies by derivative | Lowest Unoccupied Molecular Orbital energy; indicates electron-accepting ability. |

| Energy Gap (ΔE) | Varies by derivative | Difference between LUMO and HOMO energies; relates to chemical reactivity. |

| Electronegativity (χ) | Varies by derivative | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | Varies by derivative | Resistance to change in electron distribution or charge transfer. |

| Global Electrophilicity Index (ω) | Varies by derivative | A measure of the stabilization in energy when the system acquires an additional electronic charge. |

This table presents a generalized view of DFT-derived parameters for this compound derivatives. Specific values are dependent on the exact chemical substitution and the computational methods employed.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. In MEP maps of this compound, the regions of most negative potential (typically colored red) are located around the electronegative nitrogen and oxygen atoms of the benzoxazole ring. These areas are susceptible to electrophilic attack. Conversely, the regions of most positive potential (colored blue) are generally found over the hydrogen atoms of the aniline's amino group, indicating these are the likely sites for nucleophilic attack. This analysis complements the HOMO-LUMO picture, providing a more detailed map of the molecule's reactivity hotspots.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Molecular Modeling and Simulation Approaches

To understand how this compound interacts with biological systems, molecular modeling and simulation techniques are employed. These methods can predict the binding affinity and stability of the compound with various protein receptors.

| Receptor Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Tyrosine Kinase | Varies by specific kinase and ligand | Often involves hydrogen bonds with backbone atoms and hydrophobic interactions. |

| Topoisomerase II | Varies by ligand | Can involve intercalation and hydrogen bonding with DNA and protein residues. |

| Bcl-2 proteins | Varies by ligand | Interactions are typically in the BH3 binding groove, involving hydrophobic and hydrogen bonds. |

This table provides a representative summary of molecular docking results for this compound derivatives against common anticancer targets. The specific binding energies and interacting residues are highly dependent on the derivative and the protein structure used.

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the conformational stability of the ligand-receptor complex over time. Starting from the best-docked pose, an MD simulation tracks the movements of all atoms in the system, providing insights into the flexibility of both the ligand and the protein. For this compound complexes, MD simulations have been used to confirm that the ligand remains stably bound within the active site. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation can quantify the stability of the complex. These simulations often reveal that key interactions, such as hydrogen bonds and hydrophobic contacts identified in docking, are maintained over the course of the simulation, reinforcing the predicted binding mode.

To obtain a more accurate estimation of the binding affinity than that provided by docking scores, binding free energy calculations are performed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular post-processing methods applied to MD simulation trajectories. These methods calculate the free energy of binding by considering the molecular mechanics energies of the components and solvation free energies. For this compound derivatives, MM/PBSA and MM/GBSA calculations have been used to refine the binding energy estimates from docking and to decompose the total binding energy into contributions from individual residues. This allows for a detailed understanding of which amino acids are most critical for the binding of the ligand, providing a more robust validation of the docking results and a stronger foundation for structure-based drug design.

Research on Biological Activities and Mechanistic Understanding of 2 1,3 Benzoxazol 2 Yl Aniline Derivatives

Antimicrobial Activity Studies

Derivatives of 2-(1,3-benzoxazol-2-yl)aniline have been the subject of numerous studies to evaluate their effectiveness against a range of microbial pathogens. These investigations have revealed promising antibacterial and antifungal properties, highlighting the potential of this chemical scaffold in the development of new antimicrobial agents.

Antibacterial Efficacy Against Microbial Strains (e.g., Escherichia coli, Staphylococcus aureus)

Research has consistently demonstrated the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria.

A study involving the synthesis of new 2-phenyl-benzoxazole derivatives, specifically Schiff's bases derived from (4-Benzoxazol-2-yl-phenyl)-amine, showed notable antibacterial activity. researchgate.net Several of the synthesized compounds exhibited good antibacterial efficacy against Staphylococcus aureus. researchgate.net Similarly, another study synthesized a series of 2-(2-(benzo[d]oxazol-2-yl) phenylamino)-N-(substituted phenyl) acetamides and tested them against bacterial strains including Bacillus subtilis, Streptococcus pneumonia, Escherichia coli, and Staphylococcus aureus. ijpsr.com The results indicated a significant correlation between the concentration of the test compound and its antimicrobial potential. ijpsr.com

Investigations into 4-(1,3-Benzoxazol-2-yl)-2-methylaniline have shown significant antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was reported as 32 µg/mL, and for Escherichia coli as 64 µg/mL.

Furthermore, a series of 4-(benzoxazol-2-yl)-N-substituted benzylidine aniline (B41778) derivatives were synthesized and tested for their antibacterial effects against S. aureus. amazonaws.com Two compounds, 4-(benzoxazol-2-yl)-N-(2-chlorobenzylidene)aniline and 4-(benzoxazol-2-yl)-N-(3,4-dimethoxybenzylidene)aniline, were found to be highly effective against both E. coli and S. aureus strains, with inhibition zones of 25 and 22 mm, respectively. amazonaws.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 4-(1,3-Benzoxazol-2-yl)-2-methylaniline | Staphylococcus aureus | MIC: 32 µg/mL | |

| 4-(1,3-Benzoxazol-2-yl)-2-methylaniline | Escherichia coli | MIC: 64 µg/mL | |

| 4-(benzoxazol-2-yl)-N-(2-chlorobenzylidene)aniline | E. coli & S. aureus | Inhibition zone: 25 mm & 22 mm | amazonaws.com |

| 4-(benzoxazol-2-yl)-N-(3,4-dimethoxybenzylidene)aniline | E. coli & S. aureus | Inhibition zone: 25 mm & 22 mm | amazonaws.com |

Antifungal Potential Against Fungal Species (e.g., Candida albicans, Aspergillus niger)

In addition to antibacterial properties, derivatives of this compound have shown promise as antifungal agents.

The aforementioned study on 2-(2-(benzo[d]oxazol-2-yl) phenylamino)-N-(substituted phenyl) acetamides also evaluated their antifungal potential against Aspergillus niger and Candida albicans. ijpsr.com A significant correlation was observed between the concentration of the compounds and their antifungal activity. ijpsr.com

Research on 4-(1,3-Benzoxazol-2-yl)-2-methylaniline reported a Minimum Inhibitory Concentration (MIC) of 128 µg/mL against Candida albicans. In another study, synthesized Schiff's bases of (4-Benzoxazol-2-yl-phenyl)-amine demonstrated good antifungal activity. researchgate.net

A series of novel 5-[2-(morpholin-4-yl) acetamido] and 5-[2-(4-substituted piperazine-1-yl)acetamido]-2-(p-substituted phenyl] benzoxazole (B165842) derivatives were tested for their in vitro activities against yeasts including Candida albicans. indexcopernicus.com Some of the synthesized compounds exhibited appreciable antifungal activity. indexcopernicus.com

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Species | Activity | Reference |

|---|---|---|---|

| 4-(1,3-Benzoxazol-2-yl)-2-methylaniline | Candida albicans | MIC: 128 µg/mL | |

| 2-(2-(benzo[d]oxazol-2-yl) phenylamino)-N-(substituted phenyl) acetamides | Aspergillus niger, Candida albicans | Concentration-dependent activity | ijpsr.com |

| Schiff's bases of (4-Benzoxazol-2-yl-phenyl)-amine | Not specified | Good antifungal activity | researchgate.net |

Anticancer Activity Investigations

The benzoxazole scaffold is a key component in many compounds with anticancer properties. researchgate.net Derivatives of this compound have been extensively investigated for their potential to inhibit cancer cell growth and induce apoptosis.

Inhibition of Cell Proliferation and Apoptosis Induction in Cancer Cell Lines (e.g., Human Colorectal Carcinoma)

Studies have shown that derivatives of this compound can effectively inhibit the proliferation of various cancer cell lines, including those of human colorectal carcinoma.

One study investigating 4-(1,3-Benzoxazol-2-yl)-2-methylaniline demonstrated an IC50 value of 15 µM against SW480 colon cancer cells. The mechanism of action is thought to involve the induction of apoptosis in cancer cells. This is often achieved through the activation of caspases and modulation of cell cycle regulators.

Research on other benzoxazole derivatives has shown cytotoxic effects against a range of cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), prostate (PC3), and colorectal (HCT-116) cancer cells. The antiproliferative activity of these compounds is often concentration-dependent. nih.gov For instance, some tin(IV) complexes have shown a 3- to 73-fold greater inhibitory effect on HCT116 colon cancer cells compared to cisplatin. oatext.com These compounds were found to arrest the cell cycle and induce apoptosis. oatext.com

The induction of apoptosis is a key mechanism for the anticancer effects of these compounds. This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. researchgate.net

Table 3: Anticancer Activity of a this compound Derivative

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 4-(1,3-Benzoxazol-2-yl)-2-methylaniline | SW480 (Colon Cancer) | IC50: 15 µM |

Enzyme Inhibition Studies (e.g., JMJD3 inhibition)

A significant area of research has focused on the ability of this compound derivatives to inhibit specific enzymes involved in cancer progression. One such target is the histone demethylase JMJD3 (Jumonji domain-containing protein 3).

JMJD3 is implicated in various cancers and inflammatory conditions. nih.gov A virtual fragment screening approach identified the 2-benzoxazol-2-yl-phenol scaffold as a promising starting point for developing potent JMJD3 inhibitors. nih.govnih.gov Subsequent synthesis and testing of derivatives led to the discovery of a compound that exhibited an IC50 of 1.22 ± 0.22 μM for JMJD3 inhibition. nih.govnih.gov This compound was also found to induce cell cycle arrest in the S-phase in A375 melanoma cells. nih.govnih.gov The inhibitory effect of a molecule derived from 2-Benzoxazol-2-yl-phenol has also been demonstrated, with one of its compounds causing cell cycle arrest in melanoma cancer cells. mdpi.com

Anti-inflammatory and Other Pharmacological Research

Beyond antimicrobial and anticancer activities, derivatives of this compound have been explored for their anti-inflammatory and other pharmacological properties. nih.gov

Preliminary studies suggest that these compounds can modulate inflammatory pathways. The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). amazonaws.com

A series of N-(Benzoxazol-2-yl)-2-(2-oxoindolin-3-ylidine) hydrazine (B178648) carbothioamides were synthesized and evaluated for their anti-inflammatory activity. Several of these compounds significantly reduced inflammation in a carrageenan-induced paw edema rat model. For example, compounds with specific substitutions (5-NO2, 5-Br, and 5-H) showed promising anti-inflammatory effects.

Furthermore, research has pointed to the potential of benzoxazole derivatives as antioxidants. Some of the synthesized N-(Benzoxazol-2-yl)-2-(2-oxoindolin-3-ylidine) hydrazine carbothioamides also exhibited antioxidant activity in DPPH method assays.

Modulation of Inflammatory Pathways

Derivatives of this compound have demonstrated notable anti-inflammatory properties by modulating key pathways in the inflammatory cascade. tandfonline.comnih.govnih.gov Research indicates that these compounds can interfere with the production and action of inflammatory mediators. smolecule.com

A series of 2-substituted benzoxazole derivatives synthesized from 2-(benzo[d]oxazol-2-yl) aniline were evaluated for their in vitro anti-inflammatory efficacy using membrane stabilization and proteinase inhibitory methods. researchgate.net In these studies, compounds showed significant activity, with some derivatives exhibiting over 80% inhibition in proteinase inhibitory assays, comparable to standard drugs like aceclofenac. researchgate.net

One key mechanism involves the inhibition of the Myeloid differentiation protein 2 (MD2), an adaptor protein essential for lipopolysaccharide (LPS) sensing by Toll-like receptor 4 (TLR4), which plays a crucial role in inflammatory processes. nih.gov Certain benzoxazolone derivatives have been shown to competitively inhibit the binding of probes to the MD2 protein, leading to a reduction in the secretion of inflammatory cytokines like Interleukin-6 (IL-6). nih.gov For example, the most active compound in one study, designated 3g, was found to bind directly to the MD2 protein with a dissociation constant (Kd) of 1.52 x 10⁻⁶ mol L⁻¹, demonstrating potent anti-inflammatory activity with an IC₅₀ value of 5.09 ± 0.88 μM against IL-6. nih.gov

Other studies have focused on the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins, key mediators of inflammation. tandfonline.com Molecular docking studies have predicted that 2-substituted benzoxazole derivatives can bind effectively to prostaglandin (B15479496) H2 synthase (PGHS) proteins, the enzymes also known as COX. researchgate.net

| Compound | Assay/Target | Activity/Result | Source |

|---|---|---|---|

| Compound 3g (a benzoxazolone derivative) | IL-6 Inhibition | IC₅₀: 5.09 ± 0.88 μM | nih.gov |

| Compound 3d (a benzoxazolone derivative) | IL-6 Inhibition | IC₅₀: 5.43 ± 0.51 μM | nih.gov |

| Compound 4 (2-(2,4-dichloroquinolin-8-yl)benzo[d]oxazole) | Proteinase Inhibitory Assay | 85.30 ± 1.04% Inhibition | researchgate.net |

| Compound 3 (8-(benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde) | Proteinase Inhibitory Assay | 80.19 ± 0.05% Inhibition | researchgate.net |

| Compound 4 (2-(2,4-dichloroquinolin-8-yl)benzo[d]oxazole) | Membrane Stabilization | 80.16 ± 0.24% Inhibition | researchgate.net |

Anticonvulsant and Antidepressant Activity

The structural framework of this compound has been utilized to develop compounds with significant central nervous system activity, particularly anticonvulsant and antidepressant effects. globalresearchonline.netrsc.orgresearchgate.net

A variety of derivatives have been synthesized and screened for anticonvulsant properties using standard models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests in mice. researchgate.netresearchgate.net In one study, a novel series of benzoxazole derivatives containing a 1,2,4-triazolone moiety was evaluated. researchgate.net Compound 5f from this series was identified as a promising anticonvulsant, showing potent activity in the MES model with an ED₅₀ value of 22.0 mg/kg. researchgate.net Further investigation suggested that its mechanism may involve increasing the levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the brain. researchgate.net Another study of benzo[d]thiazol derivatives, which are structurally related, identified compounds that showed significant anticonvulsant effects in the MES test, with ED₅₀ values as low as 46.1 mg/kg. researchgate.net

In the realm of antidepressant activity, derivatives have been assessed using models like the forced swimming test. researchgate.net Certain benzo[d]thiazol derivatives (2c and 2d) demonstrated a higher percentage decrease in immobility time than the standard drug fluoxetine. researchgate.net The proposed mechanism for this antidepressant action involves the elevation of serotonin (B10506) and norepinephrine (B1679862) concentrations in the brain. researchgate.net

| Compound Series/Name | Activity | Test Model | Key Finding | Source |

|---|---|---|---|---|

| Benzoxazole derivatives with 1,2,4-triazolone (Compound 5f) | Anticonvulsant | Maximal Electroshock Seizure (MES) | ED₅₀: 22.0 mg/kg | researchgate.net |

| Benzo[d]thiazol derivative (Compound 3n) | Anticonvulsant | Maximal Electroshock Seizure (MES) | ED₅₀: 46.1 mg/kg | researchgate.net |

| Benzo[d]thiazol derivative (Compound 3q) | Anticonvulsant | Maximal Electroshock Seizure (MES) | ED₅₀: 64.3 mg/kg | researchgate.net |

| Benzo[d]thiazol derivative (Compound 2c) | Antidepressant | Forced Swimming Test | 89.96% decrease in immobility | researchgate.net |

| Benzo[d]thiazol derivative (Compound 2d) | Antidepressant | Forced Swimming Test | 89.62% decrease in immobility | researchgate.net |

Ligand-Biomacromolecule Interaction Studies

The biological effects of this compound derivatives are rooted in their interactions with specific biomacromolecules, including enzymes, proteins, and nucleic acids.

Enzyme Interactions and Protein Binding Affinity

Molecular modeling and in vitro assays have been instrumental in understanding the enzyme inhibitory potential of these compounds. researchgate.net The interaction with enzymes involved in inflammatory pathways is a key area of research. smolecule.com

Prostaglandin H2 Synthase (PGHS/COX): In silico molecular docking studies were conducted to predict the binding affinity of 2-substituted benzoxazole derivatives with PGHS protein. researchgate.net These studies showed that some compounds possess a strong binding affinity, with docking scores as favorable as -9.4 kcal/mol, indicating a high potential for interaction with the enzyme's active site. researchgate.netresearchgate.net

Myeloid Differentiation Protein 2 (MD2): As mentioned previously, benzoxazole derivatives can act as MD2 inhibitors. nih.gov Biological layer interference (BLI) assays have confirmed a direct binding interaction between active compounds and the MD2 protein, with one derivative showing a dissociation constant (Kd) of 1.52×10⁻⁶ mol L⁻¹. nih.gov This interaction competitively inhibits the binding of other molecules to the MD2 protein. nih.gov

Jumonji C (JmjC) domain-containing demethylase 3 (JMJD3): The benzoxazole scaffold has been identified as a suitable hit for developing inhibitors of JMJD3, an enzyme implicated in inflammation and cancer. nih.gov Through a fragment screening approach, a benzoxazole derivative (compound 8) was found to inhibit JMJD3 with an IC₅₀ value of 1.22 ± 0.22 μM. nih.gov Molecular docking revealed that the benzoxazole portion establishes π–π interactions with the side chain of histidine (H1390) and a hydrogen bond with tyrosine (Y1379) in the enzyme's active site. nih.gov

| Compound/Derivative | Target Enzyme/Protein | Finding/Binding Affinity | Source |

|---|---|---|---|

| Compound 3 (8-(benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde) | PGHS | Docking Score: -9.4 kcal/mol | researchgate.net |

| Compound 4 (2-(2,4-dichloroquinolin-8-yl)benzo[d]oxazole) | PGHS | Docking Score: -9.3 kcal/mol | researchgate.net |

| Compound 3g (a benzoxazolone derivative) | MD2 Protein | Kd: 1.52 x 10⁻⁶ mol L⁻¹ | nih.gov |

| Compound 8 (a 2-benzoxazol-2-yl-phenol derivative) | JMJD3 | IC₅₀: 1.22 ± 0.22 μM | nih.gov |

Interaction with Nucleic Acids (e.g., DNA, RNA)

The mechanism of action for some biological activities of this compound derivatives involves direct interaction with nucleic acids. The planar, aromatic nature of the benzoxazole ring system facilitates strong binding interactions with macromolecules like DNA. One of the key proposed mechanisms is DNA intercalation, where the compound inserts itself between the base pairs of the DNA double helix. This interaction can disrupt cellular processes that rely on DNA, such as replication and transcription, which may contribute to the observed antimicrobial or anticancer effects of certain derivatives.

Materials Science and Advanced Applications of 2 1,3 Benzoxazol 2 Yl Aniline

Photophysical Properties and Luminescence Research

The photophysical behavior of 2-(1,3-Benzoxazol-2-yl)aniline and its derivatives is a subject of extensive research due to their potential in various optical applications. Key areas of investigation include the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, Aggregation-Induced Emission (AIE) characteristics, and the influence of solvent polarity on their fluorescence and emission spectra.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

The phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) is a key feature of many benzoxazole (B165842) derivatives, including this compound. This process involves the transfer of a proton within the molecule upon photoexcitation, leading to the formation of a transient tautomer with distinct photophysical properties.

In its ground state, the molecule exists in an enol form. Upon absorbing light, it transitions to an excited enol state (E). From this state, an ultrafast proton transfer occurs from the amino group to the nitrogen atom of the benzoxazole ring, forming an excited keto tautomer (K). This tautomer then relaxes to the ground state via fluorescence, emitting light at a longer wavelength (a large Stokes shift) compared to the absorption wavelength. Finally, a reverse proton transfer in the ground state regenerates the original enol form. This four-level photochemical cycle is characteristic of ESIPT fluorophores. nih.govmdpi.com

The efficiency and dynamics of the ESIPT process can be influenced by the molecular structure and the surrounding environment. For instance, the presence and position of an amino group on the 2-(2'-hydroxyphenyl)benzoxazole framework can alter the strength of the intramolecular hydrogen bond in the excited state, thereby affecting the ESIPT process. mdpi.comrsc.org Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to investigate these mechanisms, analyzing bond lengths, infrared vibrational spectra, and potential energy surfaces in both the ground and excited states. mdpi.comrsc.org The introduction of electron-withdrawing or electron-donating groups can further modulate the ESIPT process, making it a tunable property for designing novel fluorescent materials. mdpi.com

Derivatives of 2-(2'-aminophenyl)benzoxazole, such as those formed by condensation with p-toluenesulfonyl chloride or phenyl isocyanate, also exhibit ESIPT. vulcanchem.com The ESIPT process in these derivatives can be intentionally inhibited by the presence of certain anions, a property that is exploited in the design of fluorescent chemosensors. vulcanchem.com

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in a solution become highly emissive upon aggregation. mdpi.comacs.org This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect. While AIE has been extensively studied in various molecular systems, its specific characterization in this compound is an emerging area of research.

The benzothiazole (B30560) analogue of this compound, 2-(2′-aminophenyl)benzothiazole, and its derivatives have been shown to exhibit AIE properties. mdpi.comacs.org These compounds are typically non-emissive in dilute solutions but show a significant enhancement in fluorescence intensity in aggregated states, such as in mixtures of organic solvents and water. mdpi.com The proposed mechanism for AIE in these systems is the restriction of intramolecular rotations and vibrations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. sioc-journal.cn

Given the structural similarity between benzoxazole and benzothiazole cores, it is plausible that this compound and its derivatives could also display AIE characteristics. Research into this area is ongoing, with the potential to develop novel AIE-active materials for applications in sensing, imaging, and optoelectronics.

Solvent Polarity Effects on Fluorescence and Emission Spectra

The fluorescence and emission spectra of this compound and its derivatives are often sensitive to the polarity of the solvent. This solvatochromism, or change in color with solvent polarity, provides valuable insights into the electronic structure and charge distribution of the molecule in its ground and excited states.

Generally, the absorption spectra of these compounds are less sensitive to solvent polarity compared to their fluorescence spectra. uchile.clrsc.org A common observation is a bathochromic (red) shift in the emission spectrum as the solvent polarity increases. uchile.clrsc.org This indicates that the excited state is more polar than the ground state, and the energy gap between the two states decreases in more polar environments. rsc.org This behavior is characteristic of molecules that undergo intramolecular charge transfer (ICT) upon excitation. rsc.orgrsc.org

The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, also tends to increase with solvent polarity. sioc-journal.cnnih.gov This large Stokes shift is a desirable property for fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratio.

The following table summarizes the effect of solvent polarity on the photophysical properties of a related chalcone (B49325) derivative, (E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one (AFPO), which exhibits similar solvatochromic behavior. rsc.org

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (Δν, cm⁻¹) |

| n-Hexane | 1.88 | 1.375 | 390 | 480 | 4800 |

| Toluene | 2.38 | 1.497 | 395 | 490 | 4850 |

| Dichloromethane | 8.93 | 1.424 | 400 | 520 | 5770 |

| Acetone | 20.7 | 1.359 | 405 | 540 | 6200 |

| Acetonitrile (B52724) | 37.5 | 1.344 | 405 | 550 | 6580 |

| Methanol (B129727) | 32.7 | 1.329 | 410 | 560 | 6650 |

Data adapted from a study on a related chalcone derivative to illustrate the general trend of solvent effects. rsc.org

Development of Fluorescent Probes and Dyes

The unique photophysical properties of this compound make it an excellent scaffold for the development of fluorescent probes and dyes. Its derivatives have been utilized in the creation of sensors for various analytes, including metal ions and anions.

Derivatives of this compound have been designed as "off-on" fluorescent chemosensors for zinc ions (Zn²⁺). Current time information in Bangalore, IN.oup.comresearchgate.net These sensors typically consist of the benzoxazole fluorophore linked to a receptor unit that selectively binds to Zn²⁺. In the absence of Zn²⁺, the fluorescence is quenched. Upon binding to Zn²⁺, a significant enhancement in fluorescence intensity is observed. Current time information in Bangalore, IN.oup.comresearchgate.net

Similarly, new anion sensors have been developed based on the condensation of this compound with molecules like p-toluenesulfonyl chloride and phenyl isocyanate. vulcanchem.com The sensing mechanism relies on the inhibition of the ESIPT process upon the binding of anions such as fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻) to the sensor molecule. vulcanchem.com

The development of such probes is significant for applications in environmental monitoring and biological imaging. The table below presents data for a fluorescent probe based on a 2-(2'-aminophenyl)benzoxazole derivative for the detection of Zn²⁺. Current time information in Bangalore, IN.oup.comresearchgate.net

| Analyte | Sensor | Fluorescence Change | Selectivity |

| Zn²⁺ | 2-(2'-aminophenyl)benzoxazole-amide-2-picolylamine | 25-fold fluorescence enhancement | High selectivity over other metal ions |

Applications in Organic Light-Emitting Diodes (OLEDs)

Benzoxazole derivatives are recognized for their potential in organic light-emitting diodes (OLEDs) due to their high electron mobility and thermal stability. google.comsmolecule.com While much of the research has focused on the 4-(1,3-Benzoxazol-2-yl)aniline (B1265743) isomer as a hole transport material, derivatives of this compound are also being explored for their utility in OLED devices. google.comsmolecule.comtandfonline.com

The inherent fluorescence of the benzoxazole core, combined with the ability to tune the electronic properties through chemical modification, makes these compounds attractive as emissive materials or hosts in the emissive layer of OLEDs. mdpi.comacs.org For instance, benzoyl-amides of 2-(2'-aminophenyl)benzothiazole, a related structure, have shown promise for OLED technology by exhibiting bright white-light emission in the solid state. acs.org The development of efficient blue-emitting materials remains a challenge in OLED technology, and benzoxazole derivatives are considered potential candidates.

Chemsensing and Biosensing Applications

The ability of this compound and its derivatives to exhibit changes in their fluorescence properties in response to specific chemical species makes them highly suitable for chemosensing and biosensing applications.

As mentioned previously, derivatives of this compound have been successfully employed as fluorescent chemosensors for the detection of metal ions like Zn²⁺ and various anions. vulcanchem.comCurrent time information in Bangalore, IN.oup.comresearchgate.net The design of these sensors often follows a "receptor-spacer-fluorophore" model, where the benzoxazole moiety acts as the fluorescent reporter. Current time information in Bangalore, IN.oup.comresearchgate.net The interaction of the analyte with the receptor part of the sensor molecule triggers a change in the photophysical properties of the fluorophore, leading to a detectable signal.

In the realm of biosensing, these compounds hold promise for the detection of biologically important molecules. The benzoxazole scaffold is found in some naturally occurring biologically active compounds and has been incorporated into synthetic molecules with antimicrobial and anticancer properties. nih.govresearchgate.net Fluorescent derivatives of this compound can be designed to interact with biological targets such as proteins or nucleic acids, leading to a change in fluorescence that can be used for detection and imaging. For example, benzoxazole derivatives have been investigated as fluorescent probes for DNA.

The development of these sensors is a vibrant area of research with potential applications in medical diagnostics, environmental monitoring, and cellular imaging.

Metal Ion Detection

The molecular framework of this compound is a key component in the design of advanced fluorescent chemosensors for detecting metal ions. These sensors typically operate on a "receptor-spacer-fluorophore" model, where the benzoxazole-aniline unit can act as the signaling fluorophore. rsc.org The nitrogen and oxygen atoms within the benzoxazole ring and the aniline (B41778) group provide effective coordination sites for metal ions. mdpi.com The detection mechanism often relies on processes such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). mdpi.com In a PET-based sensor, the fluorescence of the molecule is initially "off" or quenched, but upon binding to a target metal ion, the PET process is inhibited, leading to a significant "turn-on" of fluorescence. mdpi.com

Derivatives of this compound have been engineered to create chemosensors with high selectivity and sensitivity for various environmentally and biologically significant metal ions. For instance, modifying the core structure by introducing specific receptor units, such as a 2-picolylamine group, has led to sensors that exhibit a pronounced fluorescence enhancement upon binding with zinc ions (Zn²⁺) in aqueous solutions. rsc.org Similarly, macrocyclic ligands incorporating the benzoxazole fluorophore have been developed for the selective detection of both Zn²⁺ and cadmium (Cd²⁺). mdpi.com Research has demonstrated the capability of these sensors to detect other heavy metal ions, including lead (Pb²⁺) and mercury (Hg²⁺), with low detection limits. mdpi.com

The table below summarizes the performance of various chemosensors that are based on or related to the this compound structure.

| Sensor Derivative/Platform | Target Ion(s) | Sensing Mechanism | Key Findings | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| 2-(2′-aminophenyl)benzoxazole-amide-2-picolylamine | Zn²⁺ | OFF-ON Fluorescence | 25-fold fluorescence enhancement. High selectivity over other metal ions. | Not specified | rsc.org |

| Benzoxazole-based polyamine macrocycle (L) | Zn²⁺, Cd²⁺ | PET-mediated CHEF | Selective turn-on fluorescence at neutral pH. Quenched by Cu²⁺, Pb²⁺, Hg²⁺. | Not specified | mdpi.com |

| Thiourea-based sensor (17) | Hg²⁺ | PET "OFF" | High selectivity and sensitivity in aqueous medium. | 0.84 mM | mdpi.com |

| Pyridine-2,6-dicarboxamide-based chemosensor (54) | Pb²⁺ | UV-vis and Fluorescence | High selectivity and sensitivity. Association constant (Ka) of 5.65 × 10⁸ M⁻². | 2.31 × 10⁻⁶ M | mdpi.com |

| N,N-bis((E)-2-hydroxy-3-methyl benzylidene)pyridine2,6-dicarbohydrazide (59) | In³⁺ | Fluorescence | Able to detect In³⁺ in water samples and biological systems. | Not specified | mdpi.com |

Biological Analyte Sensing

The application of chemosensors derived from this compound extends to the detection of analytes in biological contexts. The same principles of fluorescence sensing used for metal ion detection are adapted for bioimaging, allowing for the visualization of ion concentrations within living cells and organisms. mdpi.comnih.gov

Researchers have successfully utilized these fluorescent probes to monitor the presence of specific metal ions in biological specimens. For example, a derivative sensor was used to image intrinsic Zn²⁺ ions in pancreatic β-cells, which is significant because these cells have naturally high concentrations of zinc. nih.gov Another study demonstrated the capacity of a benzoxazole-based sensor to identify indium (In³⁺) ions in zebrafish larvae, showcasing its potential for in-vivo applications. mdpi.com Furthermore, macrocyclic chemosensors have been employed for the bioimaging of HepG2 cells. acs.org These applications are crucial for understanding the roles of metal ions in various physiological and pathological processes. nih.gov While much of the focus has been on metal ions, the development of these sensors opens the door to designing probes for other biological molecules by modifying the receptor component of the sensor. researchgate.net

Integration into Functional Polymers and Specialty Chemicals

The compound this compound and its isomers serve as important building blocks, or monomers, for the synthesis of advanced functional polymers. google.com Due to the presence of two amine groups, isomers like 4-(1,3-Benzoxazol-2-yl)aniline are classified as diamines, making them suitable for polycondensation reactions to create high-performance polymers such as aromatic polyamides. google.commdpi.comdiva-portal.org These polymers are known for their thermal stability and mechanical strength. The synthesis often involves reacting the diamine monomer with a dicarboxylic acid or its derivative under specific conditions to form the long polyamide chains. mdpi.comdiva-portal.org

Emerging Research Directions and Future Outlook for 2 1,3 Benzoxazol 2 Yl Aniline

Innovations in Green Chemistry for Synthesis

The synthesis of benzoxazoles, including 2-(1,3-benzoxazol-2-yl)aniline, is undergoing a green revolution. Traditional methods often rely on harsh conditions and toxic reagents. nih.gov To address these drawbacks, researchers are actively developing environmentally benign synthetic strategies. nih.govchemistryjournal.net

Key innovations in green synthesis include:

Catalyst-Free and Metal-Free Approaches: A simple and economical method for synthesizing 2-substituted benzoxazoles uses imidazolium (B1220033) chloride as a promoter, avoiding the need for metal catalysts or other additives. nih.govdoaj.org

Eco-Friendly Solvents and Conditions: The use of green solvents like polyethylene (B3416737) glycol (PEG) 400 has been shown to be effective for benzoxazole (B165842) synthesis under mild reaction conditions, offering an improved and environmentally benign procedure. researchgate.net Other approaches utilize aqueous media, which is a simple, green, and efficient method. organic-chemistry.org

Energy-Efficient Techniques: Microwave irradiation, ultrasound, and mechanochemical reactions are being employed to synthesize benzoxazole derivatives in high yields with reduced reaction times and energy consumption. mdpi.comnih.gov For instance, a magnetic nanomaterial-supported Lewis acidic ionic liquid has been used as a recyclable catalyst under solvent-free ultrasound irradiation. nih.gov

Atom Economy: An electrochemically driven oxidative cyclization of glycine (B1666218) derivatives offers an atom-economical and eco-friendly route to 2-substituted benzoxazoles, with hydrogen gas as the only byproduct. organic-chemistry.org

Continuous Flow Systems: Life cycle assessments have demonstrated the superiority of continuous-flow (CF) technology over traditional batch synthesis for 2-aryl benzoxazoles. rsc.orgresearchgate.net CF processes can significantly reduce carbon emissions, energy consumption, and solvent load. rsc.orgresearchgate.net

| Green Chemistry Approach | Key Features | Example Catalyst/Solvent | Reference |

|---|---|---|---|

| Catalyst-Free/Metal-Free | Avoids toxic metal catalysts and additives. | Imidazolium chloride | nih.govdoaj.org |

| Eco-Friendly Solvents | Utilizes non-toxic, recyclable solvents. | Polyethylene glycol (PEG) 400, Water | researchgate.netorganic-chemistry.org |

| Energy-Efficient Techniques | Reduces reaction time and energy consumption. | Microwave, Ultrasound | mdpi.comnih.gov |

| Atom Economy | Maximizes incorporation of starting materials into the final product. | Electrochemical oxidation | organic-chemistry.org |

| Continuous Flow Systems | Reduces waste, energy, and improves safety. | Oxygen-flow chemistry | rsc.orgresearchgate.net |

Expanding the Scope of Biological Targets and Therapeutic Potential

Derivatives of this compound are recognized for their wide spectrum of biological activities. nih.govresearchgate.net Research is ongoing to identify new biological targets and expand their therapeutic applications.

Recent findings highlight the potential of these compounds in several areas:

Anticancer Activity: Benzoxazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast, lung, prostate, and colorectal cancers. wjpsonline.com Some derivatives are being investigated as potent inhibitors of enzymes involved in cancer progression. researchgate.net

Antimicrobial and Antifungal Activity: Compounds from the 2-aminophenyl benzoxazole series have demonstrated notable antibacterial potential. nih.gov Research has shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govwjpsonline.com The antibacterial action is often attributed to the inhibition of essential enzymes like DNA gyrase. researchgate.netnajah.edu

Anti-inflammatory Properties: Certain benzoxazole derivatives exhibit anti-inflammatory activity, potentially by inhibiting pro-inflammatory cytokines and enzymes. tandfonline.com

Antiprotozoal Activity: Novel benzoxazole derivatives have been synthesized and evaluated for their potential as antimalarial, antileishmanial, and antitrypanosomal agents. researchgate.net

| Biological Activity | Potential Target | Example Application | Reference |

|---|---|---|---|

| Anticancer | Enzymes in cell proliferation pathways | Breast, lung, prostate, and colorectal cancer treatment | wjpsonline.com |

| Antimicrobial | Bacterial DNA gyrase, cell membrane | Treatment of bacterial infections | nih.govnajah.edu |

| Antifungal | Fungal cell wall/membrane components | Treatment of fungal infections | nih.govwjpsonline.com |

| Anti-inflammatory | Pro-inflammatory cytokines and enzymes | Management of inflammatory conditions | tandfonline.com |

| Antiprotozoal | Protozoal enzymes | Treatment of malaria, leishmaniasis, and trypanosomiasis | researchgate.net |

Advanced Rational Design of Novel Functional Materials

The unique photophysical properties of the benzoxazole core make it a valuable building block for novel functional materials. nih.gov Advanced rational design strategies are being employed to create materials with tailored optical and electronic properties.

Key areas of development include:

Fluorescent Probes and Sensors: The benzoxazole scaffold is of prime importance for developing fluorescent probes and materials. nih.gov Researchers are designing derivatives that can act as chemosensors for detecting specific ions and molecules. capes.gov.br

Optoelectronic Materials: The potential of benzoxazole derivatives in optoelectronic applications, such as organic light-emitting devices (OLEDs), is being actively explored due to their luminescent properties. tandfonline.com

Polymers and Dyes: this compound and its derivatives serve as intermediates in the synthesis of specialized polymers, dyes, and pigments. smolecule.com

Synergistic Computational-Experimental Methodologies

The integration of computational and experimental techniques is accelerating the discovery and optimization of this compound derivatives. tandfonline.comacs.org This synergistic approach allows for a more rational and efficient research process.

Molecular Docking and Simulation: Molecular docking studies are used to predict the binding affinity of benzoxazole derivatives to biological targets, such as enzymes and receptors. researchgate.netnih.gov This helps in understanding the mechanism of action and guiding the design of more potent compounds. nih.gov For instance, molecular dynamics (MD) simulations can provide insights into the stability of ligand-receptor interactions. nih.gov

Density Functional Theory (DFT) Studies: DFT calculations are employed to investigate the electronic structure, quantum chemical parameters, and photophysical properties of these molecules. scirp.orgresearchgate.net These theoretical results are often in good agreement with experimental findings and help in understanding structure-activity relationships. tandfonline.com

Computer-Aided Drug Design: Computational tools are used to screen virtual libraries of benzoxazole derivatives to identify promising candidates for further synthesis and biological evaluation. nih.gov This approach significantly reduces the time and resources required for drug discovery.

Exploration of Supramolecular Chemistry and Self-Assembly

The ability of benzoxazole-containing ligands to participate in noncovalent interactions, such as π-π stacking and hydrogen bonding, makes them attractive for the construction of supramolecular assemblies. tandfonline.comtandfonline.com

Crystal Engineering: Researchers are exploring how to control the self-assembly of benzoxazole derivatives to form specific crystal structures with desired properties. nih.gov

Metal-Organic Frameworks (MOFs): Benzoxazole-based ligands are being used to construct two- and three-dimensional supramolecular structures with metal ions. tandfonline.comtandfonline.com These materials have potential applications in areas such as catalysis, gas storage, and sensing. tandfonline.com

Chiral Supramolecular Systems: The self-assembly of chiral benzoxazole derivatives is being investigated to understand the transfer of chirality from the molecular to the supramolecular level. researchgate.net

Sustainability Considerations in Research and Development

Life Cycle Assessment (LCA): LCA is being used to evaluate the environmental impact of different synthetic routes to benzoxazole derivatives, from raw material extraction to final product disposal. rsc.orgresearchgate.net This holistic approach helps in identifying the most sustainable manufacturing processes.

Biodegradability and Ecotoxicity: Researchers are beginning to assess the environmental fate and potential toxicity of benzoxazole derivatives to ensure their responsible use and disposal. chemistryjournal.net

Circular Economy Principles: The development of recyclable catalysts and solvents, as seen in continuous flow systems, aligns with the principles of a circular economy, aiming to minimize waste and maximize resource efficiency. rsc.orgresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.